molecular formula C14H30O2 B054000 2-Propylpentanal diisopropyl acetal CAS No. 124345-19-3

2-Propylpentanal diisopropyl acetal

Cat. No.: B054000
CAS No.: 124345-19-3
M. Wt: 230.39 g/mol
InChI Key: JCNGRKBVAFNNHL-UHFFFAOYSA-N
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Description

2-Propylpentanal diisopropyl acetal (CAS: 124345-19-3) is an acyclic acetal derivative of 2-propylpentanal (C₈H₁₆O), synthesized as a prodrug precursor for the anticonvulsant agent valproic acid (2-propylpentanoic acid) . Its structure comprises two isopropyl groups (-O-C₃H₇) bonded to the aldehyde carbon of 2-propylpentanal, forming a stable acetal moiety. This compound was designed to enhance bioavailability and metabolic conversion to valproic acid, a therapeutic agent for epilepsy and bipolar disorder .

Key metabolic studies using rat liver microsomes and 10,000g supernatant demonstrated that 2-propylpentanal diisopropyl acetal undergoes cytochrome P-450-mediated oxidation at the ether methylene group, yielding valproic acid as the primary metabolite.

Properties

CAS No.

124345-19-3

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

4-[di(propan-2-yloxy)methyl]heptane

InChI

InChI=1S/C14H30O2/c1-7-9-13(10-8-2)14(15-11(3)4)16-12(5)6/h11-14H,7-10H2,1-6H3

InChI Key

JCNGRKBVAFNNHL-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(OC(C)C)OC(C)C

Canonical SMILES

CCCC(CCC)C(OC(C)C)OC(C)C

Other CAS No.

124345-19-3

Synonyms

2-propylpentanal diisopropyl acetal
PPDIIA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetal Prodrugs

Structural and Metabolic Overview

The dimethyl, diethyl, and diisopropyl acetals of 2-propylpentanal share the same parent aldehyde but differ in their alkoxy substituents. These structural variations influence their metabolic efficiency, enzyme interactions, and reaction mechanisms (Table 1).

Table 1: Comparative Analysis of 2-Propylpentanal Acetal Derivatives
Parameter Dimethyl Acetal Diethyl Acetal Diisopropyl Acetal
Metabolic Conversion Yes Yes Yes
Cytochrome P-450 Implicated Confirmed Implicated
Major Metabolites Valproic acid Valproic acid Valproic acid
Key Metabolite (Microsomes) 2-Propyl-1-pentanol 2-Propyl-1-pentanol 2-Propyl-1-pentanol
Isotope Effect (kH/kD) Not tested 1.2 Not tested
Inhibitors SKF-525A (indirect) SKF-525A, NADPH/O₂ absence Not reported

Mechanistic Insights

  • Diethyl Acetal : Exhibits a deuterium isotope effect (kH/kD = 1.2) when labeled with [²H₅]ethyl groups, indicating hydrogen abstraction at the ethyl methylene group during oxidation. This step is rate-limiting and cytochrome P-450-dependent .
  • Diisopropyl Acetal : While metabolic conversion to valproic acid occurs, the steric bulk of isopropyl groups may slow enzyme access compared to smaller substituents (e.g., ethyl or methyl). However, direct kinetic data are unavailable .
  • Shared Pathway: All acetals produce 2-propyl-1-pentanol as a major microsomal metabolite, confirming oxidation at the ether methylene rather than the acetal carbon .

Enzymatic and Cofactor Dependencies

  • Conversion to valproic acid requires NADPH and oxygen, consistent with cytochrome P-450 monooxygenase activity. SKF-525A (a P-450 inhibitor) reduces valproic acid production by ~50% in diethyl acetal incubations .
  • The lack of soluble fraction enzymes shifts metabolism toward alcohol derivatives (e.g., 2-propyl-1-pentanol), emphasizing the role of cytosolic enzymes in acid formation .

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